Cas no 1807147-88-1 (Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate)

Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate
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- インチ: 1S/C12H10F2INO2/c1-2-18-10(17)5-9-7(6-16)3-4-8(11(9)15)12(13)14/h3-4,12H,2,5H2,1H3
- InChIKey: FCKXTCSKSRBVAT-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(F)F)=CC=C(C#N)C=1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 342
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 50.1
Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015023225-1g |
Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate |
1807147-88-1 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate 関連文献
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Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetateに関する追加情報
Ethyl 6-Cyano-3-Difluoromethyl-2-Iodophenylacetate: A Comprehensive Overview
Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate, with the CAS number 1807147-88-1, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a cyano group at the 6-position, a difluoromethyl group at the 3-position, and an iodine atom at the 2-position on a phenyl ring, with an ethyl acetate substituent attached to the phenyl group. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery and advanced material synthesis.
The synthesis of Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate involves a series of carefully designed chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and acetylation processes. Recent advancements in catalytic methodologies have enabled more efficient and selective routes to this compound, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to enhance reaction yields and scalability.
One of the most promising applications of this compound lies in its potential as a building block for drug development. The presence of multiple functional groups allows for extensive chemical modification, enabling the creation of bioactive molecules with tailored pharmacokinetic properties. For instance, the cyano group can serve as a site for further functionalization, such as converting it into an amine or nitrile oxide derivative, which are known to exhibit interesting biological activities. Similarly, the iodine atom can be replaced with other halogens or functional groups to modulate the compound's reactivity and solubility.
Recent studies have highlighted the role of Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate in the development of anti-cancer agents. Its ability to inhibit specific kinase enzymes involved in tumor growth has been demonstrated in vitro and in preclinical models. Additionally, its fluorinated substituents contribute to enhanced metabolic stability, a critical factor for drug candidates targeting chronic diseases.
In the realm of materials science, this compound has shown potential as a precursor for advanced polymers and optoelectronic materials. The phenyl ring serves as a rigid platform for constructing conjugated systems, while the ethyl acetate group can be used to introduce solubility or compatibility with various polymer matrices. Researchers have explored its use in creating self-healing polymers and stimuli-responsive materials, leveraging its unique combination of functional groups.
The physical and chemical properties of Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular conformation, stability under various conditions, and reactivity towards common reagents. For example, its melting point and boiling point have been determined under controlled conditions, aiding in its purification and storage.
From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent research has focused on its biodegradation under aerobic and anaerobic conditions, as well as its potential to accumulate in aquatic ecosystems. These studies are essential for developing sustainable practices in chemical manufacturing and waste management.
In conclusion, Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate (CAS No: 1807147-88-1) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure enables it to serve as a valuable building block for innovative materials and therapeutic agents. As research continues to uncover new properties and applications of this compound, it is poised to play an increasingly important role in advancing both scientific knowledge and industrial applications.
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